molecular formula C12H8Br2N4O3 B048727 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione CAS No. 121732-18-1

2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione

Cat. No. B048727
CAS RN: 121732-18-1
M. Wt: 416.02 g/mol
InChI Key: MQCJZNXFIZZJBD-UHFFFAOYSA-N
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Description

Furostanol I is a type of steroidal saponin, a class of naturally occurring compounds found in various plant species. Steroidal saponins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. Furostanol I, in particular, has garnered attention due to its unique structural properties and pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furostanol I typically involves the extraction of steroidal saponins from plant sources such as Tribulus terrestris. The process begins with the extraction of the plant material using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate the desired saponins .

Industrial Production Methods: For large-scale production, in vitro culture techniques are employed. These include tissue culture, root culture, and embryo culture, which allow for the mass production of steroidal saponins without the need for extensive plant material . This method is particularly advantageous for conserving medicinal plants and ensuring a sustainable supply of the compound.

Chemical Reactions Analysis

Types of Reactions: Furostanol I undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosylated derivatives of Furostanol I, which exhibit enhanced pharmacological properties .

Scientific Research Applications

Furostanol I has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Furostanol I involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, Furostanol I can influence cellular signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Furostanol I is often compared with other steroidal saponins such as spirostanol saponins. While both types share a similar steroidal backbone, Furostanol I is unique due to its specific glycosylation patterns and biological activities . Similar compounds include:

    Diosgenin: Another steroidal saponin with similar pharmacological properties.

    Sarsasapogenin: Known for its anti-inflammatory and antioxidant activities.

    Yamogenin: Exhibits similar structural features but differs in its glycosylation patterns.

Furostanol I stands out due to its unique combination of structural features and diverse biological activities, making it a valuable compound for further research and development.

properties

CAS RN

121732-18-1

Molecular Formula

C12H8Br2N4O3

Molecular Weight

416.02 g/mol

IUPAC Name

2,6-bis(bromomethyl)-3-methyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione

InChI

InChI=1S/C12H8Br2N4O3/c1-18-5(3-14)17-8-9(18)11(20)7-6(10(8)19)12(21)16-4(2-13)15-7/h2-3H2,1H3,(H,15,16,21)

InChI Key

MQCJZNXFIZZJBD-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr

SMILES

CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)NC(=N3)CBr)CBr

Canonical SMILES

CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr

synonyms

3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,6-bis(bromomethyl)-3-methyl- (9CI)

Origin of Product

United States

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